molecular formula C8H6F3NO2 B1341869 2-Methyl-6-nitrobenzotrifluoride CAS No. 112641-21-1

2-Methyl-6-nitrobenzotrifluoride

Cat. No.: B1341869
CAS No.: 112641-21-1
M. Wt: 205.13 g/mol
InChI Key: QSNTZLUZBNSESZ-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzotrifluoride is an organic compound belonging to the family of nitroaromatics. It is characterized by a trifluoromethyl group attached to a benzene ring, which also contains a nitro group and a methyl group. This compound is widely used as an intermediate in the synthesis of various organic materials, including agrochemicals, pharmaceuticals, and dyestuffs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-6-nitrobenzotrifluoride typically involves the nitration of 2-methylbenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is performed in continuous-flow reactors to enhance efficiency and control over the reaction conditions. This method allows for better temperature management and minimizes the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Reduction: 2-Methyl-6-aminobenzotrifluoride.

    Substitution: Various substituted benzotrifluoride derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-nitrobenzotrifluoride is employed in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its role in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

    5-Fluoro-2-nitrobenzotrifluoride: Similar in structure but contains a fluorine atom instead of a methyl group.

    2-Methyl-5-nitrobenzotrifluoride: Similar but with the nitro group in a different position on the benzene ring.

Uniqueness: 2-Methyl-6-nitrobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-methyl-3-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-3-2-4-6(12(13)14)7(5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNTZLUZBNSESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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